N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound notable for its structural diversity and potential applications in various scientific fields. The compound features a butylcarbamoyl group, a sulfonyl group, and a phenylquinazolinyl moiety, indicating its multifunctional properties. Its molecular formula is with a molecular weight of approximately 550 g/mol.
This compound is synthesized from readily available starting materials through multi-step chemical reactions. It is often utilized in research settings, particularly in medicinal chemistry for its potential therapeutic effects.
N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide can be classified as an organic compound with characteristics of both sulfonamides and acetamides, making it relevant in medicinal chemistry and material science.
The synthesis of N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide typically involves several key steps:
The synthesis process may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress of the reactions.
The molecular structure of N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide can be depicted using various structural representations:
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4The InChI key for this compound is BAPWEKVCYFDEJG-UHFFFAOYSA-N, which provides a unique identifier for chemical substances.
N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The major products from these reactions include:
The mechanism of action for N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific biological targets such as enzymes and receptors. The compound may function by inhibiting or modulating these targets, leading to alterations in cellular pathways and biological processes. This mechanism is crucial for its potential therapeutic applications.
The physical properties of N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide include:
Key chemical properties are:
Relevant data indicates that the compound's stability and reactivity are influenced by its functional groups, particularly the sulfonamide and acetamide functionalities.
N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide has several scientific applications:
This compound exemplifies the intersection of organic chemistry with medicinal applications, showcasing its potential in drug discovery and development efforts.
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1